molecular formula C16H20O B14575473 4-Hexylnaphthalen-1-OL CAS No. 61351-09-5

4-Hexylnaphthalen-1-OL

Cat. No.: B14575473
CAS No.: 61351-09-5
M. Wt: 228.33 g/mol
InChI Key: FCKDPUBVMHXBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexylnaphthalen-1-OL (C₁₆H₂₀O) is a naphthalene derivative featuring a hydroxyl (-OH) group at the 1-position and a hexyl (-C₆H₁₃) chain at the 4-position of the naphthalene ring. This compound combines the aromatic properties of naphthalene with the lipophilicity imparted by the hexyl substituent. The hexyl chain enhances solubility in non-polar solvents, making it distinct from shorter-chain or polar-substituted naphthols.

Properties

CAS No.

61351-09-5

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

4-hexylnaphthalen-1-ol

InChI

InChI=1S/C16H20O/c1-2-3-4-5-8-13-11-12-16(17)15-10-7-6-9-14(13)15/h6-7,9-12,17H,2-5,8H2,1H3

InChI Key

FCKDPUBVMHXBQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C2=CC=CC=C12)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylnaphthalen-1-OL typically involves the alkylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-hexylnaphthalene. This intermediate is then subjected to hydroxylation using reagents like potassium permanganate or osmium tetroxide to introduce the hydroxyl group at the first carbon position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylnaphthalen-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Hexylnaphthalen-1-one or 4-Hexylnaphthalene-1-carboxylic acid.

    Reduction: 4-Hexylnaphthalene.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

4-Hexylnaphthalen-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hexylnaphthalen-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Naphthalen-1-ylmethanol (C₁₁H₁₀O)

  • Structure : A naphthalene ring with a hydroxymethyl (-CH₂OH) group at the 1-position.
  • Key Properties :
    • Planarity : The molecule is nearly planar (all carbons within 0.03 Å of the mean plane), except for the -OH group .
    • Hydrogen Bonding : Forms infinite O–H⋯O hydrogen-bonded chains in the crystal lattice, enhancing thermal stability .
    • Molecular Weight : 158.2 g/mol (lower than 4-Hexylnaphthalen-1-OL due to shorter substituent).
  • Functional Differences : The hydroxymethyl group introduces polarity, favoring solubility in polar solvents. In contrast, this compound’s hexyl chain prioritizes lipophilicity.

4-Methoxy-1-naphthol (C₁₁H₁₀O₂)

  • Structure : A methoxy (-OCH₃) group at the 4-position and a hydroxyl (-OH) group at the 1-position.
  • Key Properties: Electronic Effects: The electron-donating methoxy group reduces the acidity of the hydroxyl group compared to alkyl-substituted naphthols . Synthesis: Synthesized using β-haloalkyl ethers as protective groups for phenolic hydroxyls .
  • Functional Differences : The methoxy group improves stability under acidic conditions but reduces reactivity in alkylation reactions compared to this compound.

4-[(4-Hydroxynaphthalen-1-yl)methyl]naphthalen-1-ol

  • Structure : A bis-naphthol compound with two hydroxyl groups and a methyl bridge linking the 1- and 4-positions of two naphthalene rings.
  • Key Properties: Structural Similarity: Shares a hydroxylated naphthalene core with this compound but features a dimeric structure .
  • Functional Differences: The dimeric structure enables stronger intermolecular interactions (e.g., π-π stacking) but may limit solubility compared to monomeric derivatives like this compound.

Research Findings and Implications

  • Substituent Effects :

    • Alkyl Chains (e.g., Hexyl) : Increase lipophilicity and molecular weight, favoring applications in hydrophobic matrices (e.g., polymers) .
    • Methoxy Groups : Enhance electron density on the aromatic ring, altering UV absorption and reactivity in electrophilic substitution reactions .
    • Hydroxyl Groups : Enable hydrogen bonding, critical for crystal engineering and biological activity .
  • Safety Considerations :

    • Structural analogs like 4-[(4-hydroxynaphthalen-1-yl)methyl]naphthalen-1-ol highlight the need for rigorous hazard evaluation for this compound, particularly regarding endocrine disruption .
    • Methoxy-substituted naphthols require strict safety protocols, suggesting similar precautions for hexyl derivatives in laboratory settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.